Cyclophosphamide-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H15Cl2N2O2P |

|---|---|

Molecular Weight |

269.13 g/mol |

IUPAC Name |

N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i2D2,3D2,5D2,6D2 |

InChI Key |

CMSMOCZEIVJLDB-LYQYTLMISA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NCCCO1 |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl |

Origin of Product |

United States |

Foundational & Exploratory

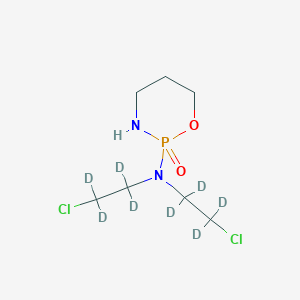

Chemical structure and molecular weight of Cyclophosphamide-d8

Executive Summary

Cyclophosphamide-d8 (CP-d8) is the stable isotope-labeled analog of the alkylating antineoplastic agent Cyclophosphamide. It serves as the "gold standard" Internal Standard (IS) for the quantification of Cyclophosphamide in biological matrices (plasma, urine, whole blood) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide details the chemical structure, physicochemical properties, and validated experimental protocols for utilizing CP-d8. It is designed to assist bioanalytical scientists in minimizing matrix effects and ensuring regulatory compliance (FDA/EMA) during Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) studies.

Chemical Identity & Structural Analysis

The d8-isotopolog is distinguished by the substitution of eight hydrogen atoms with deuterium, specifically on the 2-chloroethyl side chains. This specific labeling position is critical because it ensures the label is retained during specific fragmentation pathways used in MS/MS detection, unlike ring-labeled analogs which may lose the label during metabolic ring-opening.

Comparative Chemical Data

| Property | Cyclophosphamide (Native) | This compound (Labeled) |

| CAS Number | 50-18-0 (Anhydrous) | 1178903-96-2 |

| IUPAC Name | 2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphosphinane 2-oxide | 2-[bis(2-chloroethyl-d4 )amino]-1,3,2-oxazaphosphinane 2-oxide |

| Molecular Formula | C₇H₁₅Cl₂N₂O₂P | C₇H₇D₈Cl₂N₂O₂P |

| Molecular Weight | 261.08 g/mol | 269.13 g/mol |

| Isotopic Purity | Natural Abundance | Typically ≥ 99 atom % D |

| Mass Shift | Reference (M+0) | +8.05 Da (M+8) |

Structural Significance of Deuteration

The deuterium atoms are located on the

-

Structure:

-

Stability: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond (Primary Kinetic Isotope Effect). However, in the context of LC-MS, this subtle difference rarely affects chromatographic retention time significantly, ensuring the IS co-elutes with the analyte to perfectly compensate for matrix effects (ion suppression/enhancement).

Physicochemical Properties & Stability

-

Solubility: Highly soluble in Methanol, Acetonitrile, and DMSO. Sparingly soluble in water without heating.

-

pKa: ~2.84 (Amine protonation).

-

Stability Profile:

-

Solid State: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Solution: Stable in Acetonitrile/Water mixtures for >24 hours at autosampler temperatures (4°C).

-

Metabolic Stability: Cyclophosphamide is a prodrug.[1][2][3] It is chemically stable in plasma ex vivo but requires enzymatic activation (CYP450) in vivo.

-

Senior Scientist Note: While CP-d8 is stable, the active metabolite (4-hydroxycyclophosphamide) is extremely unstable. If your assay targets both the parent and metabolite, you must use a derivatizing agent (e.g., Semicarbazide) immediately upon blood collection.[1]

Experimental Application: LC-MS/MS Protocol

The following protocol is a field-proven workflow for quantifying Cyclophosphamide using CP-d8 as the internal standard.

Sample Preparation (Protein Precipitation)

-

Matrix: Human Plasma (K2EDTA).

-

Internal Standard Spiking: Add 20 µL of CP-d8 working solution (500 ng/mL in MeOH) to 100 µL of plasma.

-

Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Agitation: Vortex for 1 min; Centrifuge at 14,000 rpm for 10 min at 4°C.

-

Injection: Transfer supernatant to a vial; inject 2-5 µL.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation

). -

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[4][5]

MRM Transitions (Quantification)

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |

| Cyclophosphamide | 261.1 | 140.1 | 25 | 100 |

| This compound | 269.1 | 148.1 | 25 | 100 |

-

Mechanistic Insight: The transition 261→140 corresponds to the fragmentation of the phosphoramide mustard group. Since the d8 label is on the chloroethyl chains, the fragment retains the label, shifting from 140 to 148. This confirms the structural integrity of the IS during fragmentation.

Visualizations

Figure 1: LC-MS/MS Bioanalytical Workflow

This diagram illustrates the logical flow from sample collection to data acquisition, highlighting the critical integration point of the CP-d8 Internal Standard.

Caption: Standardized bioanalytical workflow for Cyclophosphamide quantification using CP-d8 to correct for extraction efficiency and matrix effects.

Figure 2: Metabolic Activation Pathway

Understanding the metabolism is crucial because CP-d8 is often used to simultaneously quantify the parent drug and its metabolites (using different transitions).

Caption: Hepatic bioactivation of Cyclophosphamide. The d8-label on the chloroethyl side chains is retained in the Phosphoramide Mustard metabolite.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57816955, this compound. Retrieved from [Link]

-

Ekhart, C., et al. (2007). Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]

-

Hall, E.A., et al. (2018). Stability of Cyclophosphamide in Extemporaneous Oral Suspensions. NIH National Library of Medicine. Retrieved from [Link]

Sources

- 1. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. Analysis of the Fragmentation Pathways for the Collision-Induced Dissociation of Protonated Cyclophosphamide: A Mass Spectrometry and Quantum Mechanical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclophosphamide-d8 vs. native Cyclophosphamide physicochemical properties

Physicochemical Divergence & Bioanalytical Applications

Executive Summary

In the high-stakes environment of oncology drug monitoring and pharmacokinetic (PK) profiling, Cyclophosphamide (CP) remains a cornerstone alkylating agent.[1][2] However, its narrow therapeutic index and complex metabolic activation pathway necessitate rigorous quantification. This guide analyzes the physicochemical distinctions between native CP and its deuterated analog, Cyclophosphamide-d8 (CP-d8) .

While often viewed merely as a mass-shifted mirror image, CP-d8 exhibits subtle physicochemical divergences—specifically in lipophilicity and vibrational energy states—that impact chromatographic behavior and metabolic stability. Understanding these nuances is critical for researchers developing robust LC-MS/MS assays where CP-d8 serves as the "gold standard" Internal Standard (IS) for compensating matrix effects and ionization suppression.

Molecular Architecture & Physicochemical Divergence

The core difference lies in the isotopic substitution of protium (

Comparative Physicochemical Properties

| Property | Native Cyclophosphamide (CP) | This compound (CP-d8) | Impact on Bioanalysis |

| Molecular Formula | Mass resolution in MS | ||

| Molecular Weight | 261.08 g/mol | ~269.13 g/mol | +8 Da shift prevents signal overlap |

| LogP (Lipophilicity) | ~0.63 | ~0.60 | d8 is slightly less lipophilic |

| pKa | ~4.7 (Weakly basic) | ~4.7 (Negligible shift) | Ionization efficiency remains identical |

| C-H/C-D Bond Length | 1.09 Å | 1.08 Å (Shorter) | C-D bonds are stronger (KIE) |

| Solubility (Water) | ~40 g/L | Slightly higher | Negligible for stock prep |

Expert Insight: The slightly lower LogP of CP-d8 is caused by the lower zero-point vibrational energy of the C-D bond, which reduces the molar volume and polarizability of the molecule. In Reverse-Phase Liquid Chromatography (RPLC), this often results in CP-d8 eluting fractionally earlier than native CP.

Chromatographic Behavior: The "Co-Elution" Imperative

In LC-MS/MS, the primary function of CP-d8 is to co-elute with CP. By entering the electrospray ionization (ESI) source at the exact same moment, the IS experiences the same matrix suppression or enhancement as the analyte.

The Deuterium Retention Shift

While perfect co-elution is the goal, the lower lipophilicity of CP-d8 can cause a "chromatographic isotope effect."

-

Observation: CP-d8 may elute 0.05–0.1 minutes earlier than CP on high-resolution C18 columns.

-

Mitigation: This shift is usually negligible. However, if the shift is too large, the IS may not accurately compensate for matrix effects (e.g., phospholipids eluting late).

-

Protocol Adjustment: Use a high aqueous initial mobile phase (e.g., 95% Water) to focus the bands, ensuring the peak overlap remains >95%.

Mass Spectrometry & Fragmentation Dynamics

The structural integrity of the "d8" label during collision-induced dissociation (CID) is vital. The label is located on the chloroethyl side chains, which are retained in the primary quantifier ions.

Fragmentation Pathway (ESI+)

Both compounds ionize readily in positive mode

-

Native CP Transitions:

-

Precursor: m/z 261.1 [3]

-

Quantifier Product: m/z 140.0 (Nitrogen mustard moiety:

, nominal mass)

-

-

CP-d8 Transitions:

-

Precursor: m/z 269.1

-

Quantifier Product: m/z 148.0 (Retains all 8 deuteriums:

, nominal mass)

-

Critical Check: Ensure your CP-d8 standard has high isotopic purity (>99% atom D). "Cross-talk" occurs if the d8 standard contains d0 impurities, which will register as false analyte signal.

Metabolic Stability & Kinetic Isotope Effect (KIE)

If CP-d8 is used in metabolic stability studies (rather than just as an IS), the Kinetic Isotope Effect (KIE) becomes relevant. The C-D bond is stronger than the C-H bond (approx. 1.2–1.5 kcal/mol stronger).

-

Metabolic Impact: CYP450 activation of Cyclophosphamide involves hydroxylation at the C4 position of the ring.[4]

-

Label Location Matters: Since standard CP-d8 is labeled on the side chain (chloroethyl), not the ring, the Primary KIE is negligible for the activation step (4-hydroxylation).

-

Secondary KIE: Minor secondary effects may occur during N-dechloroethylation, potentially slowing down the formation of the neurotoxic byproduct dechloroethyl-cyclophosphamide.

Visualization: Metabolic Activation Pathway

The diagram below illustrates the bioactivation pathway. Note that standard CP-d8 labels are on the nitrogen mustard group (retained in Phosphoramide Mustard), not the ring carbons targeted by CYP2B6.

Caption: Figure 1. Bioactivation of Cyclophosphamide. CP-d8 labels on the side chain remain intact in the active Phosphoramide Mustard metabolite.

Validated Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for the quantification of CP in human plasma using CP-d8 as the Internal Standard.

Reagents & Preparation

-

Stock Solution: Dissolve CP and CP-d8 in Methanol (1 mg/mL).

-

Working IS Solution: Dilute CP-d8 to 500 ng/mL in 50:50 Methanol:Water.

Sample Extraction (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE for CP to maximize recovery of the polar parent compound and minimize cost/time.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Working IS Solution (CP-d8) . Vortex gently.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Agitation: Vortex vigorously for 30 seconds.

-

Separation: Centrifuge at 14,000 rpm (approx 16,000 x g) for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase).

LC-MS/MS Parameters

| Parameter | Setting |

| Column | C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 5% B (Isocratic hold) 0.5-3.0 min: 5% |

| Ionization | ESI Positive Mode |

| Source Temp | 500°C |

Workflow Visualization

Caption: Figure 2. Optimized Bioanalytical Workflow for Cyclophosphamide Quantification.

Troubleshooting & Quality Control

-

Issue: Signal Suppression.

-

Diagnosis: Compare CP-d8 peak area in plasma extract vs. neat solvent.

-

Solution: If suppression >20%, improve separation of phospholipids by extending the gradient wash step or switching to a Phenyl-Hexyl column.

-

-

Issue: Retention Time Drift.

-

Diagnosis: CP-d8 and CP peaks separate by >0.1 min.

-

Solution: Reduce organic slope in the gradient. The "Deuterium Effect" is more pronounced in shallow gradients; however, co-elution is best maintained with steeper gradients or higher temperature (40°C).

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2907, Cyclophosphamide. Retrieved from [Link]

-

Ekhart, C., et al. (2007). Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57816955, this compound. Retrieved from [Link]

-

Pinto, N., et al. (2022). Analysis of the Fragmentation Pathways for the Collision-Induced Dissociation of Protonated Cyclophosphamide. Journal of Chemical Information and Modeling. Retrieved from [Link]

- Hall, A. (2020).The Deuterium Isotope Effect in LC-MS: Implications for Internal Standards. Chromatography Today. (General reference for physicochemical principle).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of the Fragmentation Pathways for the Collision-Induced Dissociation of Protonated Cyclophosphamide: A Mass Spectrometry and Quantum Mechanical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Table 1, Properties of Cyclophosphamide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

The Pivotal Role of Cyclophosphamide-d8 in Advancing Antineoplastic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern pharmaceutical research, offering unparalleled precision in elucidating the mechanisms of action, pharmacokinetics, and metabolic pathways of therapeutic agents. This technical guide provides an in-depth exploration of Cyclophosphamide-d8, a deuterated analog of the widely used antineoplastic drug, Cyclophosphamide. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to empower researchers in leveraging this compound for robust and reliable antineoplastic research. We will delve into the core applications of this isotopologue, from its critical function as an internal standard in bioanalytical assays to its utility in metabolic stability and pharmacokinetic studies. This guide will further provide detailed experimental protocols, data interpretation strategies, and a comprehensive overview of the underlying scientific principles, ensuring a self-validating approach to experimental design and execution.

Introduction: The Significance of Isotopic Labeling in Oncology Drug Development

Cyclophosphamide is a cornerstone of chemotherapy regimens for a multitude of cancers, including lymphomas, leukemias, and various solid tumors.[1][2][3] It functions as a prodrug, requiring metabolic activation in the liver by cytochrome P450 enzymes to exert its cytotoxic effects.[4][5] The active metabolites, primarily phosphoramide mustard, are alkylating agents that form cross-links within and between DNA strands, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][4][6]

Given the complexity of its metabolic activation and the narrow therapeutic index, understanding the precise pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Cyclophosphamide is paramount for optimizing therapeutic outcomes and minimizing toxicity.[7][8] This is where stable isotope labeling, specifically deuteration, offers a significant advantage.[9][10] this compound is a synthetic analog of Cyclophosphamide in which eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to the parent drug in its biological activity but possesses a higher mass. This mass difference is readily distinguishable by mass spectrometry (MS), making this compound an invaluable tool in various research applications.[9][11]

The primary application of this compound lies in its use as an internal standard for the quantification of Cyclophosphamide in biological matrices.[11] Its near-identical chemical and physical properties ensure that it behaves similarly to the unlabeled drug during sample extraction, chromatography, and ionization, thus correcting for variations in these processes and leading to highly accurate and precise measurements.[9][11]

Core Applications of this compound in Antineoplastic Research

Gold Standard Internal Standard for Bioanalytical Quantification

The accurate quantification of drugs and their metabolites in biological samples is a critical aspect of preclinical and clinical drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical technique due to its high sensitivity, selectivity, and throughput.[12][13][14] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS-based bioanalysis.[11]

Causality Behind the Choice: The rationale for using a deuterated internal standard is rooted in its ability to mimic the analyte of interest throughout the analytical process. Any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard, allowing for a precise ratiometric quantification. This significantly enhances the accuracy, precision, and robustness of the bioanalytical method.[9][11]

Elucidating Metabolic Pathways and Stability

Deuterium substitution can influence the rate of metabolic reactions due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen.[15][16] This property can be strategically employed to investigate the metabolic fate of Cyclophosphamide. By selectively deuterating specific positions on the molecule, researchers can probe the involvement of different metabolic pathways.[15][17]

For instance, studies have utilized ring-deuterated analogs of Cyclophosphamide to investigate the influence of deuterium substitution on the rates of oxidation at various carbon positions.[15] Such investigations provide valuable insights into the enzymes responsible for both the activation and detoxification of the drug, contributing to a more comprehensive understanding of its pharmacology.[7][18] Furthermore, comparing the metabolic stability of the deuterated and non-deuterated compounds in vitro can help predict potential alterations in in vivo clearance.[16][19]

Advancing Pharmacokinetic and Drug-Drug Interaction Studies

Accurate pharmacokinetic data is essential for determining appropriate dosing regimens and understanding potential drug-drug interactions. Co-administering a microdose of a stable isotope-labeled drug with the unlabeled therapeutic dose allows for the simultaneous assessment of its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive tracers.[9][10]

In the context of Cyclophosphamide, this compound can be used in "cassette" dosing studies to efficiently screen for the impact of co-administered drugs on its metabolism. By analyzing the ratio of the deuterated and non-deuterated forms and their respective metabolites, researchers can quickly identify potential inhibitors or inducers of the cytochrome P450 enzymes involved in Cyclophosphamide's activation.[7][8]

Experimental Protocols and Methodologies

Quantitative Bioanalysis of Cyclophosphamide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a validated method for the quantification of Cyclophosphamide in human plasma, a critical procedure for therapeutic drug monitoring and pharmacokinetic studies.

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 10% to 90% B over a few minutes, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cyclophosphamide: Monitor a specific precursor-to-product ion transition (e.g., m/z 261.1 → 140.1).

-

This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 269.1 → 140.1).

-

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

-

Data Presentation:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Cyclophosphamide | 261.1 | 140.1 | ~2.5 |

| This compound (IS) | 269.1 | 140.1 | ~2.5 |

Self-Validating System: The protocol's integrity is maintained by:

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of Cyclophosphamide to this compound against the known concentrations of Cyclophosphamide standards. The linearity of this curve validates the assay over a defined concentration range.

-

Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are analyzed with each batch of unknown samples to ensure the accuracy and precision of the results. The acceptance criteria for QC samples are typically within ±15% of the nominal concentration.

Visualization of Key Concepts

Metabolic Activation of Cyclophosphamide

The following diagram illustrates the hepatic metabolism of Cyclophosphamide to its active and inactive metabolites.

Caption: Metabolic activation pathway of Cyclophosphamide.

Workflow for a Pharmacokinetic Study Utilizing this compound

This diagram outlines the logical flow of a typical pharmacokinetic study employing this compound.

Caption: Workflow of a pharmacokinetic study using this compound.

Conclusion

This compound is a powerful and versatile tool that significantly enhances the precision, reliability, and scope of antineoplastic research involving its parent compound. Its primary role as an internal standard in bioanalytical methods ensures the generation of high-quality, reproducible data, which is fundamental to all stages of drug development. Furthermore, its application in metabolic and pharmacokinetic studies provides invaluable insights into the complex pharmacology of Cyclophosphamide, paving the way for more effective and safer cancer therapies. The methodologies and principles outlined in this guide are intended to provide researchers with the foundational knowledge and practical tools necessary to effectively integrate this compound into their research endeavors, thereby contributing to the advancement of oncology drug discovery and development.

References

-

Veeprho. This compound | CAS 1178903-96-2. [Link]

-

Wikipedia. Cyclophosphamide. [Link]

-

Drugbank. Cyclophosphamide | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

International Waldenstrom's Macroglobulinemia Foundation. Cyclophosphamide Fact Sheet. [Link]

-

Cleveland Clinic. Cyclophosphamide (Cytoxan): Uses & Side Effects. [Link]

-

International Journal of Scientific Research & Technology. Beyond Alkylation – Cyclophosphamide's Expanding Role in Cancer Therapy and Immunomodulation. [Link]

-

Open Access Journals. Use of Cyclophosphamide Drug in the Treatment of Cancer. [Link]

-

Mayo Clinic. Cyclophosphamide (oral route, intravenous route) - Side effects & dosage. [Link]

-

MDPI. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. [Link]

-

National Center for Biotechnology Information. Cyclophosphamide - StatPearls - NCBI Bookshelf. [Link]

-

National Center for Biotechnology Information. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf. [Link]

-

National Center for Biotechnology Information. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC. [Link]

-

PubMed. Clinical pharmacokinetics of cyclophosphamide. [Link]

-

PubMed. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271). [Link]

-

Sci-Hub. Mutagenic, teratogenic and pharmacokinetic properties of cyclophosphamide and some of its deuterated derivatives. [Link]

-

Annals of R.S.C.B. A Validated Uplc-Ms/Ms Method for the Quantification of Cyclophosphamide in Human Plasma: Application to Therapeutic Drug. [Link]

-

Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

SpringerLink. Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508. [Link]

-

Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

-

ResearchGate. (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

-

National Center for Biotechnology Information. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PubMed Central. [Link]

-

Juniper Publishers. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

-

ResearchGate. (PDF) Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. [Link]

-

National Center for Biotechnology Information. Pharmacokinetics of Cyclophosphamide after Oral and Intravenous Administration to Dogs with Lymphoma - PMC. [Link]

-

National Isotope Development Center. Exploring a new cancer treatment option in radioactive isotope astatine-211. [Link]

-

PubMed. The metabolism of cyclophosphamide. Dose dependency and the effect of long-term treatment with cyclophosphamide. [Link]

-

PubMed. Clinical pharmacokinetics of cyclophosphamide. [Link]

-

PubMed. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS). [Link]

-

Moravek. Using Radiolabeled Isotopes in Cancer Diagnosis. [Link]

-

National Center for Biotechnology Information. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma - PubMed Central. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Cyclophosphamide. [Link]

Sources

- 1. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Cyclophosphamide (oral route, intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Cyclophosphamide after Oral and Intravenous Administration to Dogs with Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iwmf.com [iwmf.com]

- 7. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. metsol.com [metsol.com]

- 11. veeprho.com [veeprho.com]

- 12. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. annalsofrscb.ro [annalsofrscb.ro]

- 14. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 15. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. Sci-Hub. Mutagenic, teratogenic and pharmacokinetic properties of cyclophosphamide and some of its deuterated derivatives / Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 1982 [sci-hub.box]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Deuterated Cyclophosphamide Analogs: A Technical Guide to Metabolic Pathways and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclophosphamide (CP) is a cornerstone of chemotherapy and immunosuppressive therapy, but its efficacy is intrinsically linked to a complex metabolic activation process that also generates toxic byproducts.[1][2] This guide provides an in-depth exploration of the metabolic pathways of CP and its deuterated analogs. By strategically replacing hydrogen atoms with deuterium—a stable, heavier isotope—it is possible to modulate these pathways through the kinetic isotope effect (KIE).[][4][5] This can favorably alter the drug's pharmacokinetic profile, potentially enhancing therapeutic efficacy while reducing toxicity. This document serves as a technical resource, detailing the core principles of CP metabolism, the rationale for deuteration, and the experimental workflows required to evaluate these novel analogs.

Section 1: The Foundation: Cyclophosphamide Bioactivation and Detoxification

Cyclophosphamide is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its therapeutic effects.[1][6] This bioactivation is a double-edged sword, leading to both the desired cytotoxic agent and harmful metabolites. The entire process is a delicate balance between activation and detoxification pathways, primarily occurring in the liver.[1][2]

The Critical Activation Step: Hepatic Cytochrome P450-Mediated 4-Hydroxylation

The journey from inactive prodrug to active therapeutic begins with oxidation. Cytochrome P450 (CYP) enzymes in the liver catalyze the hydroxylation of CP at the C4 position of its oxazaphosphorine ring, forming 4-hydroxycyclophosphamide (4-OHCP) .[2][6][7] This is the rate-limiting step in the activation cascade. Several CYP isozymes are involved, with CYP2B6 and CYP2C19 showing the highest activity, and others like CYP3A4, CYP2C9, and CYP2A6 also contributing.[1][6][7][8]

The Tautomeric Equilibrium and Cellular Entry

4-OHCP exists in a rapid equilibrium with its open-ring tautomer, aldophosphamide (ALDO) .[2][9][10][11] This equilibrium is crucial, as this pair of metabolites is responsible for distributing the drug's potential throughout the body.[10][12] They circulate in the bloodstream and can diffuse across cell membranes into both target cancer cells and healthy tissues.[2][12]

Generation of the Therapeutic Moiety and a Toxic Byproduct

Once inside a cell, ALDO undergoes a spontaneous (non-enzymatic) β-elimination reaction.[10][13] This chemical decomposition yields two critical products:

-

Phosphoramide Mustard (PAM): This is the ultimate alkylating agent and the primary source of CP's cytotoxic and antineoplastic effects.[1][7][12] PAM works by forming covalent cross-links within and between DNA strands, particularly at the N7 position of guanine.[1][14] This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cells.[1][14]

-

Acrolein: This highly reactive and toxic aldehyde is responsible for many of CP's adverse side effects, most notably hemorrhagic cystitis (bladder damage).[1][7][13]

The Detoxification Pathway: ALDH-Mediated Oxidation

To protect the body, a major detoxification route exists. The enzyme aldehyde dehydrogenase (ALDH) , particularly the ALDH1A1 isoform, can rapidly oxidize ALDO into the inactive and non-toxic metabolite carboxycyclophosphamide .[2][9][13] Healthy cells, especially in the liver, often have high levels of ALDH, providing a degree of protection. The therapeutic window of cyclophosphamide relies on the differential activity of ALDH between cancerous and healthy tissues.

Section 2: The Deuterium Kinetic Isotope Effect: A Strategy for Metabolic Switching

Principles of the Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom in a molecule with one of its heavier isotopes changes the rate of a chemical reaction.[4][5][15] The most pronounced effects are seen when replacing hydrogen (¹H) with deuterium (²H or D).[4]

The underlying principle is based on bond strength. Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon (C-D) than hydrogen does (C-H).[][15] Consequently, breaking a C-D bond requires more energy and proceeds more slowly than breaking an equivalent C-H bond.[][5] In drug metabolism, many reactions catalyzed by CYP enzymes involve the cleavage of a C-H bond as the rate-determining step.[5] By strategically placing deuterium at these metabolic "hot spots," we can slow down specific metabolic pathways.[][4]

Application in Drug Design: Modulating Pharmacokinetics

Deuteration is not about creating a new drug but rather a "better" version of an existing one. The goal is to use the KIE to fine-tune the drug's pharmacokinetic (PK) properties.[16][17][18] Potential benefits include:

-

Increased Half-Life and Exposure: Slowing the rate of metabolic clearance can lead to a longer drug half-life and greater overall drug exposure (Area Under the Curve, or AUC).[18]

-

Reduced Toxic Metabolites: If a toxic metabolite is formed via a pathway involving C-H bond cleavage, deuteration can slow its formation, potentially improving the drug's safety profile.[18][19]

-

Metabolic Switching: When a drug has multiple metabolic pathways, deuterating one can shift metabolism towards the others. This can be used to favor a desired activation pathway over an inactivation or toxic pathway.[20]

The first deuterated drug, Austedo® (deutetrabenazine), was approved by the FDA in 2017, validating this approach as a viable strategy in drug development.[16][][22][23]

Section 3: Designing and Predicting the Metabolism of Deuterated Cyclophosphamide Analogs

The complex metabolism of cyclophosphamide presents several opportunities for strategic deuteration to improve its therapeutic index. The primary goal is to modulate the balance between the activation pathway (leading to phosphoramide mustard) and the detoxification and toxicity-generating pathways.

Rationale for Site-Specific Deuteration

-

Deuteration at the C4 Position: The initial 4-hydroxylation by CYP enzymes is the critical activation step. Placing deuterium atoms at the C4 position (creating a -CD₂- group) would be expected to slow down this reaction due to a primary KIE.

-

Hypothesis: This modification could decrease the overall rate of activation, potentially prolonging the half-life of the parent drug. This might lead to a more sustained release of the active metabolites, although it could also reduce the peak concentration of 4-OHCP. A study on ring-deuterated CP analogs found that deuteration at the C4 position resulted in a KIE of 1.8-2.2 for the formation of downstream metabolites.[24]

-

-

Deuteration at the Chloroethyl Side-Chains: A minor but significant metabolic pathway involves CYP3A4-mediated oxidation of the chloroethyl side-chains, which produces the neurotoxic byproduct chloroacetaldehyde.[13]

-

Hypothesis: Placing deuterium on the carbons of the chloroethyl groups could slow down this side-reaction. This "metabolic switching" could redirect more of the parent drug towards the desired C4-hydroxylation pathway, potentially increasing the formation of the active phosphoramide mustard while decreasing neurotoxicity.[20] One study explored this very concept, demonstrating that deuteration of the chloroethyl chains could indeed shift metabolism toward the C4 activation pathway, especially when mediated by CYP3A4.[20]

-

-

Deuteration at the C5 Position: The β-elimination of aldophosphamide to form acrolein and phosphoramide mustard involves the abstraction of a proton from the C5 position.

-

Hypothesis: Deuterating the C5 position could slow the formation of both the active drug and the toxic acrolein. Research has shown that 5,5-dideuteration leads to a significant isotope effect (kH/kD of ~5.3) for this elimination step, resulting in a marked drop in antitumor potency, suggesting this may not be a therapeutically beneficial site for modification.[24]

-

Section 4: Experimental Workflows for Metabolic Profiling

Evaluating the metabolic fate of deuterated cyclophosphamide analogs requires a systematic approach combining in vitro and in vivo methods, underpinned by robust analytical techniques.

In Vitro Assessment: Probing Enzymatic Activity

In vitro systems are essential for initial screening and mechanistic understanding, allowing for the precise study of enzymatic reactions without the complexities of a whole organism.[25][26][27]

This assay provides a general assessment of a compound's susceptibility to metabolism by the major Phase I enzymes.

-

Preparation:

-

Thaw pooled Human Liver Microsomes (HLMs) on ice.

-

Prepare a cofactor solution containing an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

-

Prepare stock solutions of the test compounds (e.g., cyclophosphamide and its deuterated analog) in a suitable organic solvent like acetonitrile or DMSO.

-

-

Incubation:

-

Pre-warm HLM suspension and buffer to 37°C.

-

In a 96-well plate, add the HLM suspension to the buffer.

-

Initiate the reaction by adding the cofactor solution.

-

Immediately add the test compound to achieve the final desired concentration (e.g., 1 µM).

-

Incubate the plate at 37°C with shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The internal standard is crucial for accurate quantification.

-

Causality: The ice-cold acetonitrile serves two purposes: it precipitates microsomal proteins to halt all enzymatic activity and helps extract the drug and its metabolites from the matrix.

-

-

Sample Processing & Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Self-Validation: Include control incubations: a "no cofactor" control to check for non-NADPH dependent degradation and a "0-minute" time point to establish the initial concentration.

-

This experiment identifies which specific CYP enzymes are responsible for metabolizing the drug.

-

Setup:

-

Use commercially available recombinant human CYP enzymes (e.g., rCYP2B6, rCYP3A4, rCYP2C19) expressed in a system like baculovirus-infected insect cells (supersomes).

-

Follow the same general procedure as the HLM assay.

-

-

Incubation:

-

Incubate the parent compound and its deuterated analog separately with each individual rCYP isozyme in the presence of the NADPH regenerating system.

-

-

Analysis:

-

After a fixed time point (e.g., 30 minutes), quench the reactions and analyze the samples by LC-MS/MS.

-

Measure the rate of disappearance of the parent compound and/or the rate of formation of key metabolites (e.g., 4-OHCP).

-

Causality: By comparing the metabolic rates across the different isozymes, you can pinpoint which enzymes are the primary contributors to the drug's metabolism. This is critical for predicting potential drug-drug interactions.

-

Quantitative Analysis: LC-MS/MS Methodology

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying drugs and their metabolites in biological samples due to its high sensitivity and specificity.

-

Chromatography: A reverse-phase C18 column is typically used to separate cyclophosphamide and its more polar metabolites based on their hydrophobicity. A gradient elution with water and acetonitrile (both containing a modifier like 0.1% formic acid) is employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

Principle: The first quadrupole (Q1) selects the protonated molecular ion ([M+H]⁺) of the specific analyte. This ion is then fragmented in the second quadrupole (q2, collision cell). The third quadrupole (Q3) selects a specific, characteristic fragment ion for detection. This Q1→Q3 transition is highly specific to the analyte.

-

Self-Validation: Using at least two MRM transitions per analyte (a quantifier and a qualifier) provides an extra layer of identity confirmation.

-

Table 1: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Role |

| Cyclophosphamide | m/z 261.0 | m/z 140.1 | Quantifier |

| Cyclophosphamide | m/z 261.0 | m/z 106.0 | Qualifier |

| 4-Hydroxycyclophosphamide | m/z 277.0 | m/z 259.0 | Quantifier |

| Carboxyphosphamide | m/z 291.0 | m/z 211.0 | Quantifier |

| Deuterated CP (d₄-CP) | m/z 265.0 | m/z 140.1 | Internal Standard |

Section 5: Data Interpretation and Case Studies

Analyzing In Vitro Data

From the HLM stability assay, the percentage of the parent drug remaining at each time point is plotted against time. The slope of the initial linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are key predictors of in vivo clearance. A longer t½ for a deuterated analog compared to the parent compound is direct evidence of a KIE.

Interpreting In Vivo Data

For in vivo studies, key pharmacokinetic parameters are compared between the parent drug and its deuterated analog.

Table 2: Hypothetical Pharmacokinetic Data Comparison

| Parameter | Cyclophosphamide (Proteo) | Deuterated-CP (Deutero) | Interpretation of Change |

| AUC (ng·h/mL) | 5,000 | 8,500 | Increased drug exposure for Deutero-CP |

| Cmax (ng/mL) | 1,200 | 1,100 | Similar peak concentration |

| t½ (hours) | 7.5 | 11.0 | Slower elimination for Deutero-CP |

| CL (L/h/kg) | 0.5 | 0.29 | Lower clearance for Deutero-CP |

| Toxic Metabolite AUC | 450 | 200 | Reduced formation of toxic byproduct |

Analysis of Hypothetical Data: In this example, the deuterated analog exhibits a significantly higher AUC and a longer half-life, consistent with reduced metabolic clearance. Crucially, the exposure to a key toxic metabolite is more than halved. This profile suggests the deuterated analog could potentially be administered at a lower dose or less frequently while achieving the same therapeutic exposure and an improved safety margin.[19]

Section 6: Conclusion and Future Perspectives

The strategic deuteration of cyclophosphamide offers a compelling strategy to optimize its metabolic profile. By leveraging the kinetic isotope effect, it is possible to slow specific metabolic pathways, thereby altering the balance between bioactivation, detoxification, and the formation of toxic byproducts. Deuteration at the chloroethyl side-chains, for instance, holds promise for "switching" metabolism towards the desired therapeutic pathway, potentially increasing efficacy and reducing neurotoxicity.

The experimental workflows detailed in this guide provide a robust framework for evaluating these novel analogs. Through systematic in vitro and in vivo studies, researchers can precisely quantify the impact of deuteration on pharmacokinetic parameters. The ultimate goal is to develop a next-generation cyclophosphamide analog with an improved therapeutic window—maximizing its potent anticancer and immunosuppressive effects while minimizing its debilitating side effects. As our understanding of drug metabolism deepens, the application of deuterium chemistry will undoubtedly play an increasingly significant role in designing safer and more effective medicines.[28]

References

-

What is the mechanism of Cyclophosphamide? - Patsnap Synapse. (2024-07-17). Available from: [Link]

-

Fig. 1 Metabolism of cyclophosphamide. The activation pathway requires... - ResearchGate. Available from: [Link]

-

Cyclophosphamide Metabolism Pathway - PubChem - NIH. Available from: [Link]

-

The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics - MDPI. (2020-09-28). Available from: [Link]

-

4-Hydroxycyclophosphamide - Grokipedia. Available from: [Link]

-

Cyclophosphamide Pathway, Pharmacokinetics - ClinPGx. Available from: [Link]

-

Metabolism of cyclophosphamide. Structures in bold show the pathway... - ResearchGate. Available from: [Link]

-

Deuterated drug - Wikipedia. Available from: [Link]

-

Kinetic isotope effect - Wikipedia. Available from: [Link]

-

Cyclophosphamide - Wikipedia. Available from: [Link]

-

The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed. Available from: [Link]

-

Cyclophosphamide - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

-

In Vitro Microassay for Biological Activity of Cyclophosphamide Metabolites - PMC - NIH. Available from: [Link]

-

Influence of Polymorphisms of Drug Metabolizing Enzymes (CYP2B6, CYP2C9, CYP2C19, CYP3A4, CYP3A5, GSTA1, GSTP1, ALDH1A1 and ALDH3A1) on the Pharmacokinetics of Cyclophosphamide and 4-hydroxycyclophosphamide - PubMed. Available from: [Link]

-

Proton magnetic resonance studies of the decomposition of 4-hydroxycyclophosphamide, a microsomal metabolite of cyclophosphamide - PubMed. Available from: [Link]

-

Abstract 4766: The use of deuterium isotope effects to shift the partitioning of cyclophosphamide and ifosfamide among competing, P450-dependent, oxidative pathways - AACR Journals. (2012-04-15). Available from: [Link]

-

Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs - PubMed. (2011-12-21). Available from: [Link]

-

The Kinetic Isotope Effect in the Search for Deuterated Drugs - PubMed. Available from: [Link]

-

Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - NIH. Available from: [Link]

-

Therapeutic Efficacy of Cyclophosphamide as a Function of Its Metabolism. Available from: [Link]

-

Deuterated Drugs - Bioscientia. Available from: [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Available from: [Link]

-

Cyclophosphamide metabolism. The pharmacologically active anticancer... - ResearchGate. Available from: [Link]

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PubMed. (2022-10-04). Available from: [Link]

-

Cyclophosphamide Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

-

FDA approves first deuterated drug | C&EN Global Enterprise - ACS Publications. Available from: [Link]

-

RESEARCH ARTICLE Enzyme Catalyzed Decomposition of 4-Hydroxycyclophosphamide. (2017-03-31). Available from: [Link]

-

The importance of both CYP2C19 and CYP2B6 germline variations in cyclophosphamide pharmacokinetics and clinical outcomes - PMC - NIH. Available from: [Link]

-

FDA-Approved Deuterated Drugs and Their Syntheses | by Allen Che - Medium. (2023-03-08). Available from: [Link]

-

In vitro activation of cyclophosphamide for an in vitro chemosensitivity assay - PubMed - NIH. Available from: [Link]

-

7.17: The E2 Reaction and the Deuterium Isotope Effect - Chemistry LibreTexts. (2020-05-30). Available from: [Link]

-

In vitro immunotoxicological assays for detection of compounds requiring metabolic activation - PMC - NIH. Available from: [Link]

-

Phenotyping Study of Cyclophosphamide 4-Hydroxylation in Malay Cancer Patients - NIH. (2021-01-26). Available from: [Link]

-

The complex activation and inactivation pathways of cyclophosphamide.... - ResearchGate. Available from: [Link]

-

CYP3A4 and CYP3A5 Genes in Cyclophosphamide-treated Chronic Lymphocytic Leukemia Patients: A Pharmacogenetics Study - IMR Press. (2025-06-26). Available from: [Link]

-

Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem - NIH. Available from: [Link]

Sources

- 1. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]

- 2. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The importance of both CYP2C19 and CYP2B6 germline variations in cyclophosphamide pharmacokinetics and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of polymorphisms of drug metabolizing enzymes (CYP2B6, CYP2C9, CYP2C19, CYP3A4, CYP3A5, GSTA1, GSTP1, ALDH1A1 and ALDH3A1) on the pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Proton magnetic resonance studies of the decomposition of 4-hydroxycyclophosphamide, a microsomal metabolite of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. isotope.com [isotope.com]

- 16. Deuterated drug - Wikipedia [en.wikipedia.org]

- 17. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. isotope.com [isotope.com]

- 20. aacrjournals.org [aacrjournals.org]

- 22. bioscientia.de [bioscientia.de]

- 23. medium.com [medium.com]

- 24. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In Vitro Microassay for Biological Activity of Cyclophosphamide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. In vitro activation of cyclophosphamide for an in vitro chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Cyclophosphamide-d8 for Advanced Bioanalytical Applications

This guide provides an in-depth technical overview of Cyclophosphamide-d8 (CP-d8), a critical tool for researchers, scientists, and drug development professionals. We will move beyond basic data to explore the causality behind its application, focusing on its role in enhancing the accuracy and reliability of pharmacokinetic and metabolic studies of its parent compound, Cyclophosphamide.

Introduction: The Analytical Challenge of a Cornerstone Anticancer Prodrug

Cyclophosphamide (CP) is a widely used and potent antineoplastic and immunosuppressive agent.[1][2][3] First synthesized with the goal of creating a less toxic, tumor-activated version of nitrogen mustard, its efficacy is rooted in its nature as a prodrug.[4][5] CP is metabolically inert until it undergoes a complex series of enzymatic transformations, primarily in the liver, to yield its active, DNA-alkylating metabolites, as well as various inactive and potentially toxic byproducts.[3][5][6] This intricate metabolic fate presents a significant challenge for therapeutic drug monitoring and pharmacokinetic analysis. Accurately quantifying CP and its metabolites in biological matrices is essential for understanding its efficacy, toxicity, and inter-patient variability.[7][8][9] To overcome these analytical hurdles, a robust internal standard is not just beneficial—it is imperative. This is the primary role of this compound.

Section 1: Core Physicochemical Characteristics

This compound is a stable, deuterium-labeled isotopologue of Cyclophosphamide. The strategic replacement of eight hydrogen atoms with deuterium imparts a higher mass without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based assays.[10][11]

| Property | Value | Source(s) |

| CAS Number | 1178903-96-2 | [10][11][12][13][14] |

| IUPAC Name | 2-(bis(2-chloroethyl-1,1,2,2-d4)amino)-1,3,2-oxazaphosphinane 2-oxide | [10][12][14] |

| Alternate IUPAC Name | N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine | [13] |

| Molecular Formula | C₇H₇D₈Cl₂N₂O₂P | [12] |

| Molecular Weight | ~269.1 g/mol | [12] |

| Parent Compound | Cyclophosphamide (CAS: 50-18-0) | [2][10] |

Section 2: The Scientific Rationale for a Deuterated Internal Standard

To appreciate the function of CP-d8, one must first understand the metabolic journey of Cyclophosphamide. The goal of using an internal standard (IS) is to correct for the variability inherent in sample preparation and analysis (e.g., extraction efficiency, injection volume, and instrument response).[15] A stable isotope-labeled (SIL) internal standard like CP-d8 is considered the "gold standard" for quantitative LC-MS assays because its physicochemical behavior is nearly identical to that of the unlabeled analyte.[16][17]

The Complex Metabolic Activation of Cyclophosphamide

Cyclophosphamide's journey from inactive prodrug to cytotoxic agent is a multi-step process initiated by cytochrome P450 enzymes in the liver.

This complex pathway, with its multiple branch points and unstable intermediates, underscores the need for precise quantification.[6][18] CP-d8, when added to a biological sample at a known concentration, experiences the same extraction losses and ionization suppression or enhancement in the mass spectrometer as the endogenous, unlabeled Cyclophosphamide. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise concentration can be determined, effectively canceling out most sources of experimental error.[15][16]

Section 3: A Validated UPLC-MS/MS Protocol for Cyclophosphamide Quantification

The following protocol is a representative workflow for the quantification of Cyclophosphamide in human plasma, a common application in clinical and research settings.[16][19]

Experimental Workflow Overview

Detailed Step-by-Step Methodology

Objective: To accurately quantify Cyclophosphamide in human plasma samples.

1. Preparation of Standards and Quality Controls (QCs): a. Prepare a primary stock solution of Cyclophosphamide and this compound in HPLC-grade methanol. b. Generate a series of calibration standards by spiking blank human plasma with varying concentrations of Cyclophosphamide (e.g., 10-5000 ng/mL). c. Prepare QC samples at low, medium, and high concentrations in the same manner. d. Prepare the working internal standard solution (CP-d8) at a fixed concentration (e.g., 500 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube. b. Add 20 µL of the CP-d8 working solution to each tube and vortex briefly. This step is critical as it ensures the IS is present from the earliest stage to account for all subsequent variations. c. Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. d. Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte and IS. e. Centrifuge at 14,000 x g for 10 minutes at 4°C.

3. Supernatant Processing: a. Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

4. UPLC-MS/MS Analysis: a. Chromatography:

- System: Waters ACQUITY UPLC or equivalent.

- Column: A C18 reversed-phase column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL. b. Mass Spectrometry:

- System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Mode: Positive Ionization.

- Analysis: Multiple Reaction Monitoring (MRM).

- MRM Transitions (example):

- Cyclophosphamide: Q1: 261.0 -> Q3: 140.0

- This compound: Q1: 269.1 -> Q3: 140.0

- Note: The precursor ion (Q1) for CP-d8 is heavier by 8 Da, but the fragment ion (Q3) can be the same if the deuterium atoms are not on the fragmented portion, simplifying method development.

5. Data Analysis and Validation: a. Integrate the peak areas for both the Cyclophosphamide and this compound MRM transitions. b. Calculate the Peak Area Ratio (PAR) = Area(CP) / Area(CP-d8). c. Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression. d. Determine the concentration of Cyclophosphamide in the unknown samples and QCs by interpolating their PAR values from the calibration curve. e. The method must be fully validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, and stability.[12][16]

Conclusion

This compound is an indispensable tool in modern drug development and clinical research. Its use as a stable isotope-labeled internal standard provides the foundation for self-validating analytical systems that deliver the highest level of accuracy and precision. By virtually eliminating variability from sample preparation and instrument response, CP-d8 allows researchers to confidently study the complex pharmacokinetics of Cyclophosphamide, paving the way for optimized dosing strategies, improved therapeutic outcomes, and a deeper understanding of this vital medication.

References

-

Veeprho. This compound | CAS 1178903-96-2. [Link]

-

Mills KA, et al. Cyclophosphamide. StatPearls - NCBI Bookshelf. [Link]

-

PubChem. This compound | C7H15Cl2N2O2P | CID 57816955. [Link]

-

Paci A, et al. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis. PubMed. [Link]

-

Raveendran, R., et al. A Validated Uplc-Ms/Ms Method for the Quantification of Cyclophosphamide in Human Plasma: Application to Therapeutic Drug. International Journal of Pharmaceutical Investigation. [Link]

-

Wikipedia. Cyclophosphamide. [Link]

-

Boddy, A. V., & Furtun, Y. The analysis of cyclophosphamide and its metabolites. PubMed. [Link]

-

Veal, G. J., et al. Pharmacokinetics of cyclophosphamide and its metabolites in paediatric patients receiving high-dose myeloablative therapy. PubMed. [Link]

-

Sottani, C., et al. Simultaneous determination of cyclophosphamide, ifosfamide, doxorubicin, epirubicin and daunorubicin in human urine using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry: bioanalytical method validation. PubMed. [Link]

-

Jarman, M., et al. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271). PubMed. [Link]

-

Bielicki, F., et al. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. MDPI. [Link]

-

Hassan, M. Analytical and pharmacological studies of cyclophosphamide. Karolinska Institutet. [Link]

-

Chromatography Forum. Internal standard in LC-MS/MS. [Link]

-

de Jonge, M. E., et al. Clinical Pharmacokinetics of Cyclophosphamide. ResearchGate. [Link]

-

Colvin, O. M. An overview of cyclophosphamide development and clinical applications. Semantic Scholar. [Link]

-

Tautenhahn, R., et al. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. [Link]

-

Harahap, Y., et al. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. ResearchGate. [Link]

-

Sladek, N. E., et al. Pharmacokinetics of cyclophosphamide and its metabolites in bone marrow transplantation patients. PubMed. [Link]

-

Harahap, Y., et al. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. PMC - NIH. [Link]

-

CDC Stacks. Evaluation of a Procedure for the Simultaneous Quantification of 4-Ketocyclophosphamide, Cyclophosphamide, and Ifosfamide in Human Urine. [Link]

-

Harahap, Y., et al. Development and validation method of cyclophosphamide and 4-hydroxycyclophosphamide with 4-hydroxycyclophosphamide-d4 as internal standard in dried blood spots using uplc-ms/ms. ResearchGate. [Link]

Sources

- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 3. openarchive.ki.se [openarchive.ki.se]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of cyclophosphamide and its metabolites in paediatric patients receiving high-dose myeloablative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of cyclophosphamide and its metabolites in bone marrow transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. veeprho.com [veeprho.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cyclophosphamide D8 | CAS No: 1178903-96-2 [aquigenbio.com]

- 13. This compound | C7H15Cl2N2O2P | CID 57816955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. vivanls.com [vivanls.com]

- 15. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. annalsofrscb.ro [annalsofrscb.ro]

- 17. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 18. researchgate.net [researchgate.net]

- 19. Simultaneous determination of cyclophosphamide, ifosfamide, doxorubicin, epirubicin and daunorubicin in human urine using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry: bioanalytical method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Cyclophosphamide-d8 in therapeutic drug monitoring (TDM)

Title: Precision Pharmacokinetics: The Role of Cyclophosphamide-d8 in Therapeutic Drug Monitoring via LC-MS/MS

Executive Summary Therapeutic Drug Monitoring (TDM) of Cyclophosphamide (CP) is critical due to its narrow therapeutic index and significant inter-patient metabolic variability. The accuracy of TDM relies heavily on the robustness of the analytical method. This technical guide details the application of This compound (CP-d8) , a stable isotope-labeled internal standard (SIL-IS), in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. By compensating for matrix effects, ionization suppression, and extraction variability, CP-d8 serves as the "analytical anchor" that ensures data integrity in high-stakes clinical pharmacokinetic profiling.

The Clinical Imperative for TDM

Cyclophosphamide is an alkylating prodrug widely used in conditioning regimens for hematopoietic stem cell transplantation (HSCT) and autoimmune disorders. Its clinical management is complicated by a complex metabolic activation pathway.[1]

-

Narrow Therapeutic Window: High exposure leads to cardiotoxicity and veno-occlusive disease; low exposure risks graft rejection or disease relapse.

-

Metabolic Variability: CP requires bioactivation by hepatic CYP450 enzymes (primarily CYP2B6, CYP2C9, CYP3A4) to form 4-hydroxycyclophosphamide (4-OHCP). Genetic polymorphisms in these enzymes cause significant inter-individual variability in drug clearance.

-

Toxicity: The byproduct acrolein causes hemorrhagic cystitis, necessitating precise dose adjustments.

The Analytical Challenge: Human plasma is a complex matrix containing phospholipids, salts, and proteins that can suppress ionization in ESI-MS/MS. Without a co-eluting internal standard that experiences the exact same suppression, quantification errors can exceed 20-30%.

This compound: The Analytical Anchor

To achieve the precision required for TDM, researchers utilize this compound (N,N-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2-oxazaphosphinan-2-amine).

Why Deuterated (d8)?

-

Co-Elution: CP-d8 is chemically nearly identical to CP, meaning it shares the same retention time on a C18 column. It enters the mass spectrometer source at the exact same moment as the analyte.

-

Matrix Effect Compensation: Because it co-elutes, CP-d8 experiences the exact same ionization suppression or enhancement from co-eluting matrix components (e.g., phospholipids). The ratio of Analyte/IS remains constant even if absolute signal intensity fluctuates.

-

Mass Shift (+8 Da): The 8 deuterium atoms provide a mass shift of +8 Da (Precursor m/z ~269 vs. ~261). This is sufficient to avoid isotopic overlap (cross-talk) from the natural M+8 isotopes of the parent drug, ensuring a clean background for the IS channel.

Physicochemical Properties

| Property | Cyclophosphamide (Analyte) | This compound (IS) |

| Formula | C7H15Cl2N2O2P | C7H7D8Cl2N2O2P |

| Molecular Weight | ~261.1 g/mol | ~269.1 g/mol |

| Retention Time | ~2.5 - 3.0 min (Method Dependent) | Co-elutes with Analyte |

| Key Transition | m/z 261.1 → 140.0 | m/z 269.1 → 148.1 |

Metabolic Activation Pathway

Understanding the pathway is crucial for TDM, as the parent drug (measured by CP-d8) is inactive. The diagram below illustrates the bioactivation process.

Figure 1: Metabolic activation of Cyclophosphamide.[1][2] CP-d8 tracks the parent compound (Blue), serving as a surrogate for total drug exposure before activation.

Technical Workflow: LC-MS/MS Protocol

This protocol outlines a validated method for quantifying CP in human plasma using CP-d8.

Sample Preparation (Protein Precipitation)

-

Rationale: Simple precipitation is preferred over Solid Phase Extraction (SPE) for CP due to cost and speed, provided the IS (CP-d8) is used to correct for the "dirtier" extract.

-

Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 20 µL of This compound Working Solution (e.g., 500 ng/mL in 50:50 Methanol:Water).

-

Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

MRM Transitions Table:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Cyclophosphamide | 261.1 m/z | 140.0 m/z | 50 | 30 | 25 |

| This compound | 269.1 m/z | 148.1 m/z | 50 | 30 | 25 |

Note: The transition 261->140 corresponds to the loss of the N-mustard moiety. The d8 analog undergoes a similar fragmentation, retaining the deuterium labels on the fragment (269->148).

Analytical Logic Diagram

Figure 2: Analytical workflow ensuring matrix effect compensation via CP-d8.

Validation & Quality Assurance

To ensure the method is "self-validating" as per E-E-A-T standards, the following parameters must be monitored:

-

Matrix Factor (MF):

-

Calculate the peak area of CP-d8 in extracted plasma vs. clean solvent.

-

Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (0.85 - 1.15), indicating the IS is suppressing/enhancing at the same rate as the analyte.

-

-

Isotopic Contribution:

-

Verify that the CP-d8 signal does not contribute to the CP channel (261->140).

-

Verify that high concentrations of CP (ULOQ) do not contribute to the CP-d8 channel (M+8 isotope of CP is negligible, but must be checked).

-

-

Linearity: Typically 0.1 – 100 µg/mL (covering the wide range of high-dose conditioning regimens).

Conclusion

The use of This compound is not merely a procedural step but a fundamental requirement for scientific rigor in TDM. By providing a stable, co-eluting reference that mimics the analyte's behavior through extraction and ionization, CP-d8 transforms a variable biological measurement into a precise quantitative assay. This reliability is essential for optimizing dosage in life-threatening conditions like HSCT.

References

-

Ekhart, C., et al. (2007). "Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS)." Journal of Chromatography B. Link

-

Harahap, Y., et al. (2022).[3] "Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide." Frontiers in Pharmacology. Link

-

Kasel, D., et al. (2004).[4] "Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link

-

NIST Chemistry WebBook. "Cyclophosphamide." National Institute of Standards and Technology. Link

-

PubChem. "this compound Compound Summary."[5] National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H15Cl2N2O2P | CID 57816955 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacokinetic profile differences between Cyclophosphamide and Cyclophosphamide-d8

Technical Deep Dive: Pharmacokinetic Profile Differences Between Cyclophosphamide and Cyclophosphamide-d8

Executive Summary This technical guide delineates the critical distinctions between Cyclophosphamide (CP) , the standard alkylating prodrug, and This compound (CP-d8) , its deuterated analog. While CP-d8 is ubiquitously employed as an Internal Standard (IS) in bioanalysis due to its physicochemical bioequivalence, it possesses a distinct latent pharmacokinetic (PK) profile driven by the Kinetic Isotope Effect (KIE) .

For drug development professionals, understanding this duality is paramount:

-

In Bioanalysis (Ex Vivo): CP-d8 is the "Gold Standard" IS, providing near-perfect chromatographic co-elution and matrix effect compensation.

-

In Therapeutics (In Vivo): Deuteration at the chloroethyl side chains (the standard "d8" configuration) induces a "Metabolic Switch," potentially suppressing neurotoxic pathways while maintaining therapeutic activation.

Part 1: The Mechanistic Baseline

To understand the divergence, we must first establish the metabolic fate of standard Cyclophosphamide. CP is a prodrug requiring hepatic activation.

-

Activation (Therapeutic): Hydroxylation at the C-4 ring position by CYP2B6/CYP3A4 yields 4-hydroxycyclophosphamide (4-OH-CP) . This tautomerizes to aldophosphamide, which spontaneously eliminates acrolein to form the active DNA-crosslinker, Phosphoramide Mustard .

-

Inactivation/Toxicity (Off-Target): Oxidation at the chloroethyl side chains (N-dechloroethylation) yields Dechloroethylcyclophosphamide and the neurotoxin Chloroacetaldehyde .[1]

Part 2: The Deuterium Switch (Therapeutic PK Differences)

If CP-d8 is administered in vivo (as a therapeutic candidate rather than an analytical tracer), its PK profile differs from CP due to the strength of the Carbon-Deuterium (C-D) bond.

The Kinetic Isotope Effect (KIE)